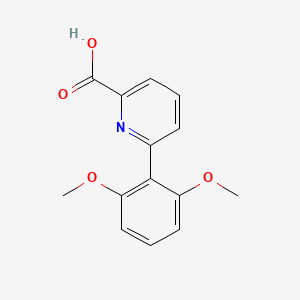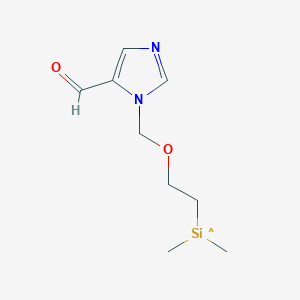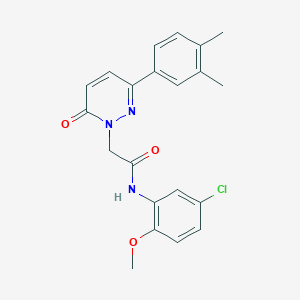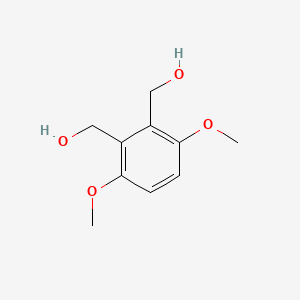
(3,6-Dimethoxy-1,2-phenylene)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Dimethoxy-1,2-phenylene)dimethanol is an organic compound with the molecular formula C10H14O4 It is characterized by two methoxy groups and two hydroxymethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dimethoxy-1,2-phenylene)dimethanol typically involves the reaction of 3,6-dimethoxybenzene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then further reacted to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (3,6-Dimethoxy-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,6-dimethoxybenzaldehyde or 3,6-dimethoxybenzoic acid.
Reduction: Formation of 3,6-dimethoxy-1,2-benzenediol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3,6-Dimethoxy-1,2-phenylene)dimethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,6-Dimethoxy-1,2-phenylene)dimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The methoxy groups can also affect the compound’s solubility and stability.
Comparison with Similar Compounds
(3,6-Dibromo-1,2-phenylene)dimethanol: Similar structure but with bromine atoms instead of methoxy groups.
(4,5-Dimethoxy-1,2-phenylene)dimethanol: Similar structure but with methoxy groups at different positions.
Uniqueness: (3,6-Dimethoxy-1,2-phenylene)dimethanol is unique due to the specific positioning of its methoxy and hydroxymethyl groups, which influence its chemical reactivity and potential applications. The presence of both electron-donating methoxy groups and hydroxymethyl groups makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-3,6-dimethoxyphenyl]methanol |
InChI |
InChI=1S/C10H14O4/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4,11-12H,5-6H2,1-2H3 |
InChI Key |
XABHWPCJJXQQRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14865905.png)
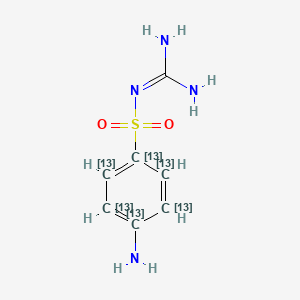
![N-(2-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14865920.png)
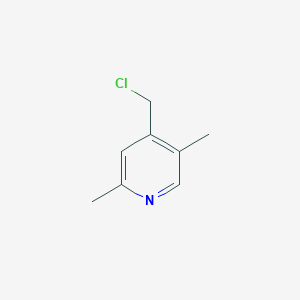
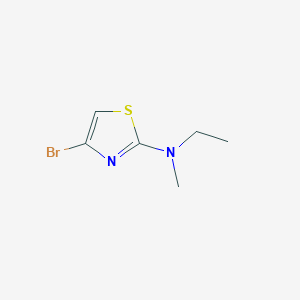
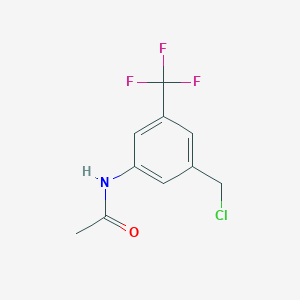
![3-(2-fluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14865934.png)
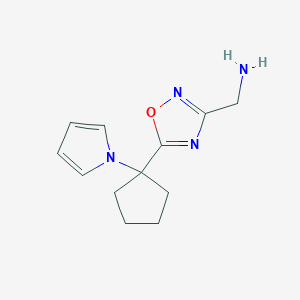
![9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14865955.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]propanamide](/img/structure/B14865958.png)
